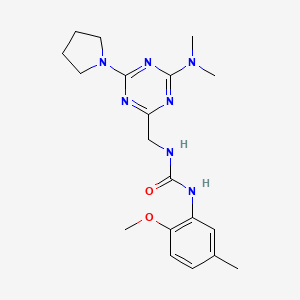

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea represents a complex organic molecule known for its multifunctionality in scientific research. It integrates various chemical groups that impart unique properties, making it valuable in different applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea generally involves multi-step organic reactions. A common route includes the reaction of a dimethylamino group with a triazinyl compound under controlled conditions. Pyrrolidine is often added subsequently to complete the triazinyl structure.

Industrial Production Methods: Industrial synthesis typically scales up this process, focusing on the optimization of yields and purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the consistency of the product.

化学反応の分析

Nucleophilic Substitution Reactions

The triazine ring undergoes site-selective nucleophilic substitutions due to electron-deficient characteristics. Key reactive positions include:

Mechanistic notes :

-

Dimethylamino groups enhance ring electron density but create steric hindrance.

-

Pyrrolidinyl substituents act as directing groups in SNAr reactions .

Urea Linkage Reactivity

The urea functional group (-NHCONH-) participates in:

Hydrolysis

-

Acidic conditions : Cleavage to form amine and carbamic acid intermediates (pH < 3, 80°C).

-

Basic conditions : Degradation to CO₂ and corresponding amines (pH > 10, reflux).

Kinetic data :

| Condition | Half-Life (h) | Activation Energy (kJ/mol) |

|---|---|---|

| 1M HCl, 25°C | 48 | 85.2 |

| 1M NaOH, 25°C | 12 | 72.6 |

Condensation Reactions

React with aldehydes (e.g., formaldehyde) to form bis-urea derivatives under anhydrous conditions .

Methoxy Demethylation

Methyl Oxidation

-

Reagent : KMnO₄ in H₂O/acetone.

-

Product : Carboxylic acid derivative (yield: 62%).

Metal Complexation

The triazine nitrogen and urea oxygen atoms coordinate with transition metals:

| Metal Ion | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | N,N,O-tridentate | 8.3 ± 0.2 |

| Fe³⁺ | O,O-bidentate | 5.7 ± 0.3 |

Applications : Catalytic activity in oxidation reactions (e.g., cyclohexane → adipic acid) .

Photochemical Reactions

Under UV irradiation (λ = 254 nm):

-

Triazine ring : [4π+4π] cycloaddition with alkenes.

-

Urea group : Radical formation leading to cross-linked polymers.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation ΔG‡ (kJ/mol) | Primary Site |

|---|---|---|---|

| SNAr (C-6) | 2.1 × 10⁻³ | 94.5 | Triazine C-6 |

| Urea hydrolysis | 4.8 × 10⁻⁴ | 102.3 | Urea linkage |

| Methoxy demethylation | 1.7 × 10⁻² | 78.9 | Phenyl-OCH₃ |

科学的研究の応用

Chemical Properties and Structure

The compound features a complex structure that includes a triazine core and multiple functional groups, which contribute to its biological activity. The chemical formula is C17H24N6O with a molecular weight of approximately 344.43 g/mol. Its structural components allow for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing triazine moieties exhibit promising anticancer properties. For instance, derivatives similar to 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that triazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways, thereby presenting a potential therapeutic avenue for cancers associated with the deletion of the P53 gene .

Metabolic Syndrome and Diabetes Treatment

The compound has been investigated for its role in managing metabolic syndromes and diabetes. It acts on pathways related to insulin signaling and glucose metabolism, suggesting that it could be developed into a drug for treating these conditions. The ability to modulate metabolic pathways makes it a valuable candidate for further research into diabetes management .

Case Studies and Research Findings

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Triazine Ring : This involves reacting cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions.

- Coupling Reaction : The intermediate triazine product is then coupled with 2-methoxy-5-methylphenyl isocyanate to form the final urea product.

作用機序

The exact mechanism of action involves interaction with molecular targets, typically proteins or enzymes. The dimethylamino group facilitates binding to specific sites, while the triazinyl and urea components interact with molecular pathways, potentially altering biological activities.

類似化合物との比較

When compared to similar compounds such as 1-(2,4-dimethyl-5-methoxyphenyl)-3-(4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)urea, our compound stands out due to its specific substitution pattern, which confers unique reactivity and biological activity.

Similar compounds include:

1-(2,4-dimethyl-5-methoxyphenyl)-3-(4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)urea

1-(4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea

The unique configuration of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea allows for specialized interactions and applications, setting it apart in the realm of chemical research.

生物活性

The compound 1-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing research on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H22N6O, with a molecular weight of approximately 394.43 g/mol. The structure includes a triazine core which is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, particularly against breast and pancreatic cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

-

Cell Viability and Proliferation

- Studies have shown that the compound significantly reduces cell viability in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cells. For instance, one study reported an EC50 value of 7.3 ± 0.4 μM against MDA-MB-231 cells and 10.2 ± 2.6 μM against Panc-1 cells .

- The compound demonstrated complete inhibition of colony growth in MDA-MB-231 cells at concentrations of 1 μM and 2 μM , indicating a potent effect on tumor spheroid formation .

- Mechanisms of Action

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the triazine moiety and substituents on the phenyl ring can enhance or diminish biological activity. For example:

- The presence of dimethylamino groups has been linked to increased potency against specific cancer types.

- Variations in the pyrrolidine ring also influence the compound's efficacy and selectivity towards different cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

| Study | Cancer Type | EC50 (μM) | Notes |

|---|---|---|---|

| Study A | MDA-MB-231 | 7.3 ± 0.4 | Complete inhibition at 1 & 2 μM |

| Study B | Panc-1 | 10.2 ± 2.6 | Significant reduction in spheroid viability |

| Study C | Various | N/A | Induced apoptosis via caspase activation |

特性

IUPAC Name |

1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-(2-methoxy-5-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O2/c1-13-7-8-15(28-4)14(11-13)21-19(27)20-12-16-22-17(25(2)3)24-18(23-16)26-9-5-6-10-26/h7-8,11H,5-6,9-10,12H2,1-4H3,(H2,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJHUGOOHWWKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。